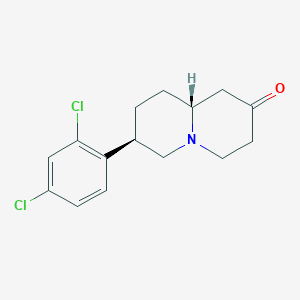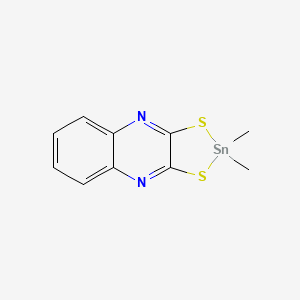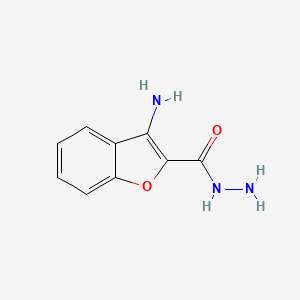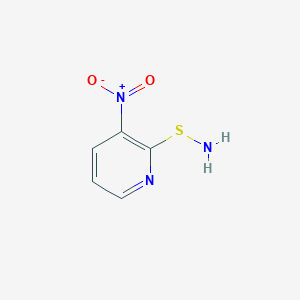
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine): is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) typically involves the reaction of 3-nitropyridine with thiohydroxylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used include ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) may involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and optimizing reaction conditions to enhance yield and purity. The use of automated systems and real-time monitoring can further streamline the production process.
化学反応の分析
Types of Reactions: S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiohydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The thiohydroxylamine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
類似化合物との比較
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their functional groups.
3-Nitropyridin-2-yl)methanol: Similar in structure but contains a hydroxyl group instead of a thiohydroxylamine group.
特性
CAS番号 |
73265-18-6 |
|---|---|
分子式 |
C5H5N3O2S |
分子量 |
171.18 g/mol |
IUPAC名 |
S-(3-nitropyridin-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C5H5N3O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H,6H2 |
InChIキー |
BDEZGPKAMAVGBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)SN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


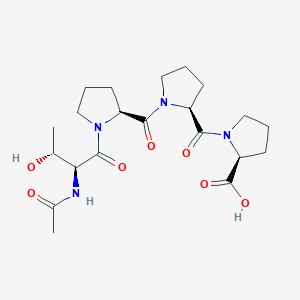

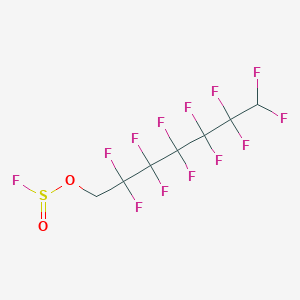

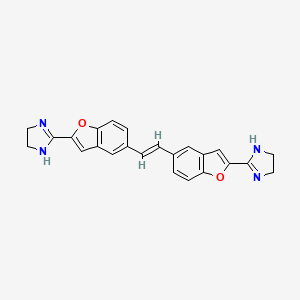
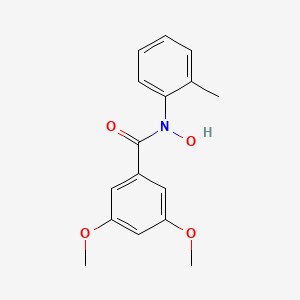

![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)


